Hexafluorophosphate de 1-dodécyl-3-méthylimidazolium

Vue d'ensemble

Description

1-Dodecyl-3-methylimidazolium hexafluorophosphate is an ionic liquid with the chemical formula C₁₆H₃₁F₆N₂P and a molecular weight of 396.3949 g/mol . It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various organic solvents . This compound is widely used in green chemistry as a replacement for traditional volatile organic solvents due to its environmentally friendly nature .

Applications De Recherche Scientifique

1-Dodecyl-3-methylimidazolium hexafluorophosphate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

1-Dodecyl-3-methylimidazolium hexafluorophosphate, also known as [C12mim][PF6], is an ionic liquid crystal . Its primary targets are the mesophase structures in the system it is introduced to . The compound interacts with these structures, influencing their formation and stability .

Mode of Action

The compound’s interaction with its targets is primarily through the application of oscillatory shear . This can both accelerate and suppress mesophase formation depending on the amplitude of the shear . A small amplitude shear can speed up the mesophase transition dynamics and result in a more ordered mesomorphic structure than that without shear . When the shear amplitude is large enough, it destabilizes the mesophase, resulting in a transition from a smectic a (sma) to liquid or a smectic b (smb) to sma .

Biochemical Pathways

The compound affects the mesophase transition dynamics in the system . This involves changes in the translational or rotational dynamics of the system . The compound’s action can lead to the formation of a medium-range hexatic order inside the layer plane, with the correlation length extending to several nanometres in the shear-induced SmA phase .

Pharmacokinetics

Its physical properties such as melting point (60°c) and molecular weight (39639) have been reported . These properties can influence its absorption, distribution, metabolism, and excretion (ADME) in a system, thereby affecting its bioavailability.

Result of Action

The action of 1-Dodecyl-3-methylimidazolium hexafluorophosphate results in changes in the mesophase structures of the system . It can accelerate the formation of a more ordered mesomorphic structure or destabilize the mesophase depending on the amplitude of the applied shear . This can lead to transitions between different mesophase structures .

Action Environment

The action of 1-Dodecyl-3-methylimidazolium hexafluorophosphate is influenced by environmental factors such as temperature and shear amplitude . The compound’s ability to accelerate or suppress mesophase formation is dependent on the amplitude of the applied shear .

Analyse Biochimique

Biochemical Properties

1-Dodecyl-3-methylimidazolium hexafluorophosphate plays a crucial role in biochemical reactions, particularly in the stabilization and solubilization of biomolecules. It interacts with enzymes, proteins, and other biomolecules through ionic and hydrophobic interactions. For instance, this compound can enhance the activity of certain enzymes by providing a favorable microenvironment that stabilizes their active conformations. Additionally, 1-Dodecyl-3-methylimidazolium hexafluorophosphate can disrupt protein-protein interactions, leading to changes in protein function and activity .

Cellular Effects

The effects of 1-Dodecyl-3-methylimidazolium hexafluorophosphate on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, 1-Dodecyl-3-methylimidazolium hexafluorophosphate can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, 1-Dodecyl-3-methylimidazolium hexafluorophosphate exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interactions involved. Additionally, 1-Dodecyl-3-methylimidazolium hexafluorophosphate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Dodecyl-3-methylimidazolium hexafluorophosphate can change over time. This compound is generally stable, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, 1-Dodecyl-3-methylimidazolium hexafluorophosphate may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 1-Dodecyl-3-methylimidazolium hexafluorophosphate vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical processes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Studies have shown that there are threshold effects, where the compound’s impact becomes more pronounced at specific concentration levels. High doses of 1-Dodecyl-3-methylimidazolium hexafluorophosphate can lead to adverse effects such as oxidative stress, inflammation, and organ damage .

Metabolic Pathways

1-Dodecyl-3-methylimidazolium hexafluorophosphate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound can inhibit or activate enzymes involved in lipid metabolism, resulting in changes in lipid levels and composition. Additionally, 1-Dodecyl-3-methylimidazolium hexafluorophosphate can influence the production of reactive oxygen species, impacting cellular redox balance .

Transport and Distribution

Within cells and tissues, 1-Dodecyl-3-methylimidazolium hexafluorophosphate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For instance, 1-Dodecyl-3-methylimidazolium hexafluorophosphate can be taken up by cells through specific transporters, leading to its accumulation in certain cellular compartments. This distribution pattern can impact the compound’s effects on cellular processes and overall function .

Subcellular Localization

The subcellular localization of 1-Dodecyl-3-methylimidazolium hexafluorophosphate is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, 1-Dodecyl-3-methylimidazolium hexafluorophosphate can interact with organelles such as the endoplasmic reticulum and Golgi apparatus, affecting protein processing and trafficking .

Méthodes De Préparation

1-Dodecyl-3-methylimidazolium hexafluorophosphate can be synthesized through a two-step process:

Synthesis of 1-Dodecyl-3-methylimidazolium chloride: This involves the reaction of 1-methylimidazole with 1-dodecyl chloride under reflux conditions.

Industrial production methods typically involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high purity and yield .

Analyse Des Réactions Chimiques

1-Dodecyl-3-methylimidazolium hexafluorophosphate undergoes various chemical reactions, including:

Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.

Oxidation and reduction: The compound can participate in redox reactions, where it either gains or loses electrons.

Complexation: It can form complexes with metal ions, which is useful in catalysis and separation processes.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

1-Dodecyl-3-methylimidazolium hexafluorophosphate can be compared with other similar ionic liquids, such as:

1-Hexyl-3-methylimidazolium hexafluorophosphate: This compound has a shorter alkyl chain, which affects its solubility and thermal stability.

1-Decyl-3-methylimidazolium hexafluorophosphate: This compound has a similar structure but with a decyl chain instead of a dodecyl chain, leading to differences in its physical and chemical properties.

1-Butyl-3-methylimidazolium hexafluorophosphate: This compound has an even shorter alkyl chain, resulting in different solubility and stability characteristics.

The uniqueness of 1-Dodecyl-3-methylimidazolium hexafluorophosphate lies in its long alkyl chain, which provides enhanced solubility and stability compared to its shorter-chain counterparts .

Activité Biologique

1-Dodecyl-3-methylimidazolium hexafluorophosphate (C12MIm[PF6]) is a type of ionic liquid that has garnered attention for its unique physicochemical properties and potential biological applications. This article delves into its biological activity, examining its antimicrobial properties, interactions with biological systems, and implications for drug delivery and therapeutic applications.

Chemical Structure and Properties

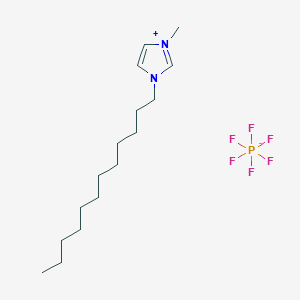

1-Dodecyl-3-methylimidazolium hexafluorophosphate is characterized by a dodecyl chain attached to a methylimidazolium cation, paired with the hexafluorophosphate anion. The structure can be represented as follows:

This compound exhibits low volatility, high thermal stability, and tunable solubility, making it suitable for various applications in chemical processes and biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of C12MIm[PF6]. Research indicates that this ionic liquid demonstrates significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Zone of Inhibition : In a study assessing its antimicrobial efficacy, C12MIm[PF6] exhibited zones of inhibition comparable to conventional antibiotics, indicating its potential as an antimicrobial agent .

- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. The hydrophobic dodecyl chain facilitates interaction with lipid membranes, enhancing its antimicrobial effect .

Cytotoxicity and Biocompatibility

While C12MIm[PF6] shows promise as an antimicrobial agent, its cytotoxicity is a critical factor for biomedical applications. Studies have evaluated its effects on mammalian cells:

- Cytotoxicity Assays : In vitro assays demonstrated that at lower concentrations, C12MIm[PF6] exhibits minimal cytotoxic effects on human cell lines, suggesting a favorable safety profile for potential therapeutic use .

- Biocompatibility : The compound's biocompatibility is further supported by its ability to form stable complexes with biomolecules, which may reduce toxicity while enhancing therapeutic efficacy .

Applications in Drug Delivery

The unique properties of C12MIm[PF6] make it an attractive candidate for drug delivery systems (DDS):

- Polymeric Carriers : It has been utilized in polymer-based DDS to improve the solubility and bioavailability of poorly soluble drugs. The ionic liquid aids in the formation of nanoparticles that can encapsulate therapeutic agents effectively .

- Targeted Delivery : The compound's ability to modify the release profiles of drugs allows for targeted delivery mechanisms, particularly in cancer therapy where enhanced permeation and retention (EPR) effects can be exploited to deliver drugs directly to tumor sites .

Research Findings and Case Studies

The following table summarizes key findings from various studies on the biological activity of 1-Dodecyl-3-methylimidazolium hexafluorophosphate:

Propriétés

IUPAC Name |

1-dodecyl-3-methylimidazol-3-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N2.F6P/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;1-7(2,3,4,5)6/h14-16H,3-13H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHALGYBTKGJEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31F6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047919 | |

| Record name | 1-Dodecyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219947-93-0 | |

| Record name | 1-Dodecyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.